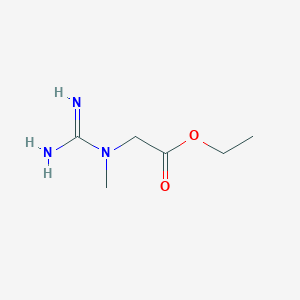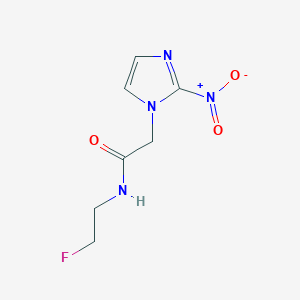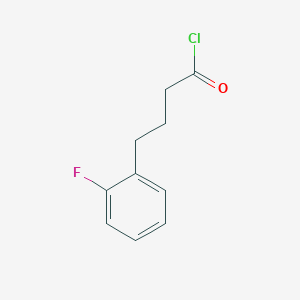
4-(2-Fluorophenyl)butyryl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenyl)butyryl chloride, also known as 2-Fluorobutyryl chloride, is an organic compound with the molecular formula C10H10ClF. It is a colorless liquid that is widely used in organic synthesis for the preparation of various pharmaceuticals, agrochemicals, and other important chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluorophenyl)butyryl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles to form acyl derivatives. This reaction is typically carried out in the presence of a suitable catalyst, such as aluminum chloride or boron trifluoride.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(2-Fluorophenyl)butyryl chloride are not well studied. However, it is known to be a potent acylating agent that can react with various nucleophiles, including amino acids, peptides, and proteins. This reaction can lead to the formation of acyl derivatives, which can have a range of biological activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-Fluorophenyl)butyryl chloride in lab experiments include its high yield and purity, as well as its versatility as an intermediate for the synthesis of various chemical compounds. However, its use can be limited by its potential toxicity and reactivity, which require careful handling and storage.
Direcciones Futuras
The future directions for research on 4-(2-Fluorophenyl)butyryl chloride include the development of new synthetic methods and the exploration of its potential biological activities. It may also be used as a starting material for the synthesis of new drugs and other important chemical compounds. Additionally, further studies are needed to better understand its mechanism of action and potential toxicity.
Aplicaciones Científicas De Investigación
4-(2-Fluorophenyl)butyryl chloride is a versatile intermediate that is widely used in organic synthesis for the preparation of various pharmaceuticals and agrochemicals. It is used as a key building block in the synthesis of drugs such as fenofibrate, a lipid-lowering agent, and flurbiprofen, a nonsteroidal anti-inflammatory drug. It is also used in the synthesis of insecticides, herbicides, and other important chemical compounds.
Propiedades
Número CAS |
166251-26-9 |
|---|---|
Nombre del producto |
4-(2-Fluorophenyl)butyryl chloride |
Fórmula molecular |
C10H10ClFO |
Peso molecular |
200.64 g/mol |
Nombre IUPAC |
4-(2-fluorophenyl)butanoyl chloride |
InChI |
InChI=1S/C10H10ClFO/c11-10(13)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2 |
Clave InChI |
RKDSMLHJLRBAAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCCC(=O)Cl)F |
SMILES canónico |
C1=CC=C(C(=C1)CCCC(=O)Cl)F |
Sinónimos |
Benzenebutanoyl chloride, 2-fluoro- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

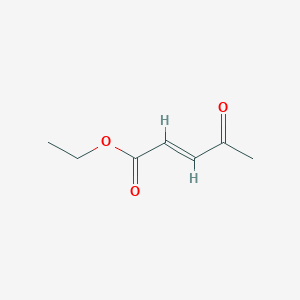
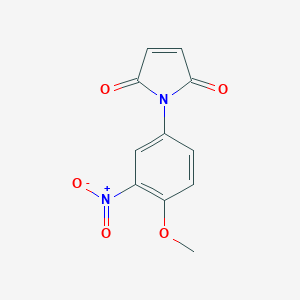
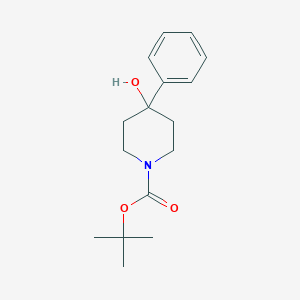
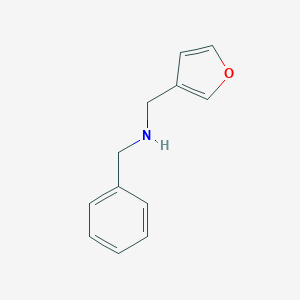
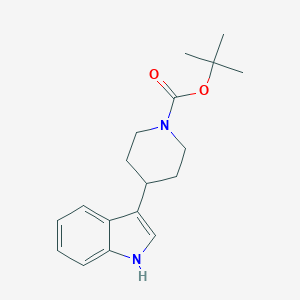
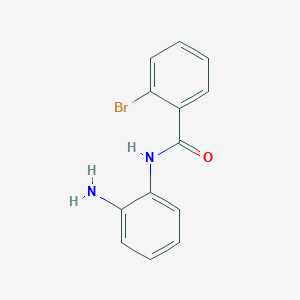
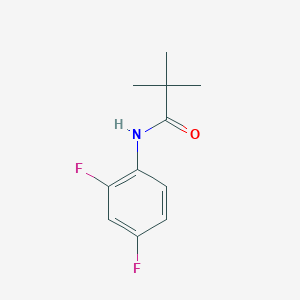

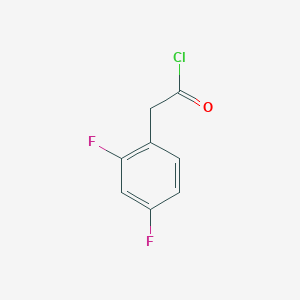
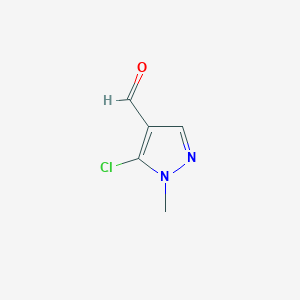

![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)
